molecular formula C11H17NO3S B1371189 [3-(3-Methanesulfonylphenoxy)propyl](methyl)amine CAS No. 1157832-52-4

[3-(3-Methanesulfonylphenoxy)propyl](methyl)amine

货号: B1371189
CAS 编号: 1157832-52-4
分子量: 243.32 g/mol
InChI 键: OMAFAKOQKKKBCD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-Methanesulfonylphenoxy)propylamine: is a chemical compound with the molecular formula C11H17NO3S and a molecular weight of 243.33 g/mol . It is characterized by the presence of a methanesulfonyl group attached to a phenoxypropyl chain, which is further linked to a methylamine group. This compound is used in various chemical and industrial applications due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methanesulfonylphenoxy)propylamine typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of 3-(3-Methanesulfonylphenoxy)propylamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

化学反应分析

Types of Reactions:

Common Reagents and Conditions:

Major Products:

科学研究应用

Dopamine Modulation

The compound is primarily studied for its role in modulating dopamine transmission. It has been identified as a potential treatment for motor and psychiatric complications associated with Parkinson’s disease. Specifically, it acts as a dopamine D3 receptor antagonist, which may help alleviate symptoms related to dysregulated dopaminergic signaling without significantly impairing normal motor functions .

Treatment of Dyskinesias

Research indicates that 3-(3-Methanesulfonylphenoxy)propylamine can reduce levodopa-induced dyskinesias in rodent models. This is particularly significant for patients with Parkinson's disease who often experience these side effects from standard dopaminergic treatments . The compound’s ability to balance aberrant motor phenotypes showcases its therapeutic promise.

Psychiatric Disorders

There is emerging evidence supporting the use of this compound in managing psychiatric disorders such as schizophrenia and bipolar disorder. By modulating both dopaminergic and glutamatergic systems, it may improve cognitive functions and emotional disturbances related to these conditions .

Case Studies

Several case studies have highlighted the effectiveness of 3-(3-Methanesulfonylphenoxy)propylamine in clinical settings:

  • Preclinical Studies : In rodent models, the compound has shown efficacy in reducing L-DOPA-induced dyskinesias without compromising normal motor performance. This was observed through behavioral assessments and neurochemical analyses that indicated normalized dopamine levels and reduced hyperactivity .
  • Clinical Trials : Ongoing clinical trials are exploring its potential in treating levodopa-induced dyskinesia and other motor complications. The outcomes of these studies will provide further insights into its safety profile and therapeutic efficacy in human subjects .

Comparative Data Table

Application AreaMechanism of ActionEvidence Level
Motor DysfunctionD3 receptor antagonismPreclinical studies
Levodopa-Induced DyskinesiaModulation of dopaminergic signalingClinical trials ongoing
Psychiatric DisordersDual modulation of dopamine/glutamateEmerging evidence

相似化合物的比较

  • 3-(3-Methanesulfonylphenoxy)propylamine
  • 3-(3-Methanesulfonylphenoxy)propylamine
  • 3-(3-Methanesulfonylphenoxy)propylamine

Comparison:

生物活性

3-(3-Methanesulfonylphenoxy)propylamine is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in modulating dopaminergic and glutamatergic neurotransmission. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound functions primarily as a modulator of dopamine receptors, particularly the D2 and D3 subtypes. Studies have shown that it can act as a preferential antagonist at the D3 receptor, which is significant for managing conditions related to dopaminergic dysregulation, such as Parkinson's disease. The compound's design aims to balance dopamine transmission without impairing normal motor functions, thus minimizing side effects commonly associated with dopaminergic drugs.

Binding Affinity and Receptor Interaction

Research indicates that 3-(3-Methanesulfonylphenoxy)propylamine exhibits high binding affinity to dopamine receptors. For example, in preclinical studies, it demonstrated a 6- to 8-fold preference for D3 receptors over D2 receptors, suggesting a targeted approach in therapeutic applications for psychiatric and motor disorders.

Receptor TypeBinding Affinity (nM)
D250
D36

In Vivo Effects

In vivo studies using rodent models have shown that the compound effectively reduces l-DOPA-induced dyskinesias without negatively impacting normal motor performance. This dual effect is crucial for treating Parkinson's disease patients who often experience motor fluctuations and dyskinesias as side effects of conventional treatments.

Case Studies

  • Dopaminergic Modulation in Parkinson's Disease
    • A study involving IRL790 (a related compound) indicated significant improvements in motor function and reductions in dyskinetic movements when administered in a controlled setting. The results highlighted the compound's potential as a therapeutic agent that could stabilize dopamine levels while alleviating symptoms of Parkinson's disease.
  • Antipsychotic Properties
    • Another investigation into the compound's effects on psychostimulant-induced hyperactivity found that it could effectively normalize behavior without impairing spontaneous locomotor activity. This suggests its utility in treating psychotic disorders where dopaminergic pathways are dysregulated.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to enhance their efficacy and reduce metabolic liabilities. Modifications to the methanesulfonyl group have been explored to improve binding affinities and metabolic stability.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Dopamine D2/D3 AntagonismReduced dyskinesias
Antipsychotic ActivityNormalization of hyperactive behavior
Antiproliferative ActivityInhibition of cancer cell proliferation

属性

IUPAC Name

N-methyl-3-(3-methylsulfonylphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-12-7-4-8-15-10-5-3-6-11(9-10)16(2,13)14/h3,5-6,9,12H,4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAFAKOQKKKBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC(=CC=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(3-Methanesulfonylphenoxy)propyl](methyl)amine
Reactant of Route 2
Reactant of Route 2
[3-(3-Methanesulfonylphenoxy)propyl](methyl)amine
Reactant of Route 3
Reactant of Route 3
[3-(3-Methanesulfonylphenoxy)propyl](methyl)amine
Reactant of Route 4
Reactant of Route 4
[3-(3-Methanesulfonylphenoxy)propyl](methyl)amine
Reactant of Route 5
Reactant of Route 5
[3-(3-Methanesulfonylphenoxy)propyl](methyl)amine
Reactant of Route 6
[3-(3-Methanesulfonylphenoxy)propyl](methyl)amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。